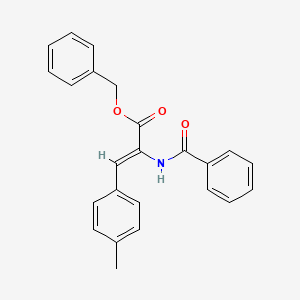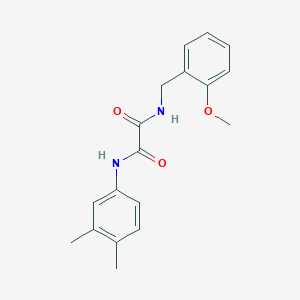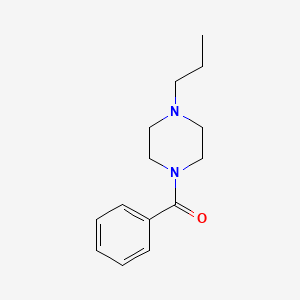![molecular formula C15H20ClNO2 B4848666 1-[2-(2-chlorophenoxy)propanoyl]azepane](/img/structure/B4848666.png)
1-[2-(2-chlorophenoxy)propanoyl]azepane
Overview
Description
1-[2-(2-chlorophenoxy)propanoyl]azepane, also known as CPAA, is a synthetic compound that belongs to the family of azepanes. It is a potential drug candidate that has been extensively studied in recent years due to its promising pharmacological properties. CPAA has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)propanoyl]azepane is not fully understood. However, it has been suggested that 1-[2-(2-chlorophenoxy)propanoyl]azepane exerts its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 1-[2-(2-chlorophenoxy)propanoyl]azepane has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating inflammation and cell differentiation.
Biochemical and Physiological Effects
1-[2-(2-chlorophenoxy)propanoyl]azepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). 1-[2-(2-chlorophenoxy)propanoyl]azepane has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 1-[2-(2-chlorophenoxy)propanoyl]azepane has been shown to reduce the deposition of extracellular matrix proteins, such as collagen and fibronectin, in fibrotic tissues.
Advantages and Limitations for Lab Experiments
1-[2-(2-chlorophenoxy)propanoyl]azepane has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 1-[2-(2-chlorophenoxy)propanoyl]azepane has also been extensively studied for its biological activities, which makes it a useful tool for investigating various signaling pathways and biological processes. However, 1-[2-(2-chlorophenoxy)propanoyl]azepane has some limitations for laboratory experiments. It has a relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, 1-[2-(2-chlorophenoxy)propanoyl]azepane may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-[2-(2-chlorophenoxy)propanoyl]azepane. One potential direction is to investigate the therapeutic potential of 1-[2-(2-chlorophenoxy)propanoyl]azepane in various disease models, such as inflammatory diseases, cancer, and fibrosis. Another direction is to elucidate the molecular mechanisms underlying the biological effects of 1-[2-(2-chlorophenoxy)propanoyl]azepane, including its interactions with various signaling pathways and cellular targets. Additionally, further optimization of the synthesis of 1-[2-(2-chlorophenoxy)propanoyl]azepane may lead to the development of more potent and selective analogs with improved pharmacological properties.
Scientific Research Applications
1-[2-(2-chlorophenoxy)propanoyl]azepane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-[2-(2-chlorophenoxy)propanoyl]azepane has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-[2-(2-chlorophenoxy)propanoyl]azepane has been shown to have anti-fibrotic effects by reducing the deposition of extracellular matrix proteins in fibrotic tissues.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-chlorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-12(19-14-9-5-4-8-13(14)16)15(18)17-10-6-2-3-7-11-17/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLQOYGRNLACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-chlorophenoxy)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4848602.png)
![(2-methoxyphenyl){1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4848612.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl]-N-phenylacetamide](/img/structure/B4848620.png)
![5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4848629.png)

![4-(3-chlorophenyl)-1-mercapto-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4848639.png)
![3,5-bis(difluoromethyl)-1-({1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4848645.png)
![1-[2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4848648.png)
![6-[({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4848660.png)

![2-methoxy-N-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B4848674.png)
![2-cyano-N-(2-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4848679.png)